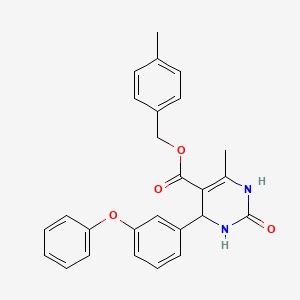![molecular formula C24H23N3O4S B11682645 4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジメチルプロパノイル基とニトロフェニルスルファニル基で置換されたベンズアミドコアを含む独自の分子構造によって特徴付けられます。これらの官能基の存在により、化合物に特定の化学的特性と反応性が付与されます。
準備方法
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドの合成は、通常、中間体の調製から始まる複数の段階を伴います。合成経路には、次の段階が含まれる場合があります。
ベンズアミドコアの形成: 最初の段階では、アニリン誘導体とアシルクロリドの反応によりベンズアミドコアを合成します。
ジメチルプロパノイル基の導入: ジメチルプロパノイル基は、ジメチルプロパノイルクロリドなどの適切な試薬を使用して、アシル化反応によって導入されます。
ニトロフェニルスルファニル基の結合:
化学反応の分析
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ニトロ基をアミノ基に還元します。
置換: この化合物は求核置換反応に参加することができ、ニトロフェニルスルファニル基を他の求核剤で置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化アルミニウムリチウムなどの還元剤、チオールなどの求核剤が含まれます .
科学的研究の応用
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドには、次のものを含む、いくつかの科学研究における応用があります。
化学: この化合物は、より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を調査する研究が進められています。
作用機序
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することにより、その活性を調節する可能性があります。 ニトロフェニルスルファニル基の存在により、生物学的分子との相互作用能力が向上し、さまざまな生化学的効果が生じることがあります .
類似の化合物との比較
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドは、次のものなどの類似の化合物と比較することができます。
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-ニトロフェニル}ベンズアミド: この化合物はスルファニル基を欠いており、化学的および生物学的特性が異なる可能性があります。
4-[(2,2-ジメチルプロパノイル)アミノ]-N-エチルベンズアミド: ニトロフェニルスルファニル基の代わりにエチル基が使用されているため、反応性と用途が異なる可能性があります
4-[(2,2-ジメチルプロパノイル)アミノ]-N-{4-[(4-ニトロフェニル)スルファニル]フェニル}ベンズアミドの独自性は、特定の官能基にあり、その官能基は独特の化学的および生物学的特性を付与し、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Shares structural similarities but differs in its functional groups and applications.
p-Nitrophenylacetic acid: Contains a nitro group but has a different overall structure and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
特性
分子式 |
C24H23N3O4S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
4-(2,2-dimethylpropanoylamino)-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C24H23N3O4S/c1-24(2,3)23(29)26-18-6-4-16(5-7-18)22(28)25-17-8-12-20(13-9-17)32-21-14-10-19(11-15-21)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29) |
InChIキー |
DCTZWFCUSNBZII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)



![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
